2-Isopropoxyethyl Methanesulfonate

Overview

Description

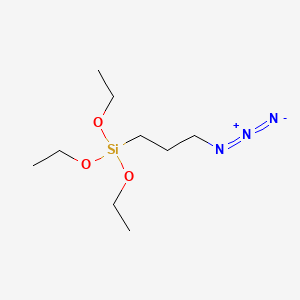

2-Isopropoxyethyl Methanesulfonate is a chemical compound with the molecular formula C6H14O4S . It contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ether, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of 2-Isopropoxyethyl Methanesulfonate includes 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ether, and 1 sulfonate .

Physical And Chemical Properties Analysis

2-Isopropoxyethyl Methanesulfonate is a liquid at 20°C . It has a molecular weight of 182.23 . The compound has a specific gravity of 1.14 and a refractive index of 1.43 .

Scientific Research Applications

C6H14O4S C_6H_{14}O_4S C6H14O4S

and a molecular weight of 182.23, is a versatile chemical used in various fields of research .Pharmaceutical Research

2-Isopropoxyethyl Methanesulfonate: is utilized as an impurity standard in the pharmaceutical industry. It is particularly used in the quality control and method validation of Bisoprolol, a beta-blocker used to treat high blood pressure . The compound serves as a reference standard to ensure the purity and consistency of Bisoprolol formulations.

Analytical Method Development

In analytical chemistry, this compound is employed for developing and validating new analytical methods. Its well-characterized nature with detailed analytical data makes it an excellent candidate for analytical method development (AMV) applications .

Synthesis of Advanced Materials

The compound is used in the synthesis of advanced materials, such as hole-transporting materials (HTMs) for optoelectronic devices. Its chemical stability and reactivity make it suitable for creating complex molecular structures required in electronic applications .

Hydrometallurgy

Methanesulfonic Acid 2-Isopropoxyethyl Ester: finds application in hydrometallurgy for leaching metals from ores. It acts as a solvent and reagent in the extraction and purification processes of metals, offering an alternative to more hazardous materials .

Proteomics Research

This compound is also significant in proteomics research, where it is used as a biochemical agent. It aids in the study of protein structures and functions, contributing to the understanding of complex biological systems .

Safety and Hazards

Mechanism of Action

Target of Action

2-Isopropoxyethyl Methanesulfonate, also known as Methanesulfonic Acid 2-Isopropoxyethyl Ester, primarily targets nucleophilic sites within cellular DNA. These nucleophilic sites are crucial for maintaining the integrity and function of the DNA molecule. By targeting these sites, 2-Isopropoxyethyl Methanesulfonate can interfere with DNA replication and transcription processes, leading to potential therapeutic applications in cancer treatment .

Mode of Action

2-Isopropoxyethyl Methanesulfonate interacts with its targets by undergoing alkylation reactions. The compound’s alkyl-oxygen bonds undergo fission, allowing the alkyl group to attach to the nucleophilic sites on the DNA. This alkylation process results in the formation of DNA adducts, which can cause DNA strand breaks and cross-linking. These changes disrupt the normal function of the DNA, inhibiting cell division and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 2-Isopropoxyethyl Methanesulfonate include those involved in DNA repair and replication. The formation of DNA adducts triggers the activation of DNA repair mechanisms, such as nucleotide excision repair and base excision repair pathways. The extensive damage caused by 2-isopropoxyethyl methanesulfonate can overwhelm these repair systems, leading to apoptosis or programmed cell death .

Pharmacokinetics

The pharmacokinetics of 2-Isopropoxyethyl Methanesulfonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is rapidly absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 2-Isopropoxyethyl Methanesulfonate is influenced by factors such as its solubility and stability in biological fluids .

Result of Action

The molecular and cellular effects of 2-Isopropoxyethyl Methanesulfonate’s action include the induction of DNA damage, inhibition of DNA replication, and activation of apoptotic pathways. The formation of DNA adducts and cross-links prevents the proper functioning of the DNA, leading to cell cycle arrest and apoptosis. These effects make 2-Isopropoxyethyl Methanesulfonate a potential candidate for use in chemotherapy, particularly in targeting rapidly dividing cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Isopropoxyethyl Methanesulfonate. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic effectiveness. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially leading to changes in its bioavailability and overall efficacy .

properties

IUPAC Name |

2-propan-2-yloxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQNGZSQDGFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594109 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

235097-76-4 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)